A Comprehensive Technical Guide to tert-Butylboronic Acid Pinacol Ester for Researchers and Drug Development Professionals
A Comprehensive Technical Guide to tert-Butylboronic Acid Pinacol Ester for Researchers and Drug Development Professionals
Introduction: 2-(tert-Butyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, commonly known as tert-butylboronic acid pinacol ester, is a vital organoboron compound in modern organic synthesis. Its robust stability and ease of handling in air make it a preferred reagent for the formation of carbon-carbon bonds, a fundamental process in the creation of complex organic molecules.[1] This guide provides an in-depth overview of its properties, synthesis, and applications, with a particular focus on its role in drug discovery and development. The pinacol ester group enhances the stability of the boronic acid, preventing premature decomposition and facilitating controlled reactivity in various chemical transformations.[2]
Core Properties and Specifications
Tert-butylboronic acid pinacol ester is a colorless liquid at room temperature, characterized by the following physicochemical properties.[3] These attributes are critical for its application in sensitive catalytic systems and for ensuring reproducibility in synthetic protocols.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₂₁BO₂ | [4][5] |
| Molecular Weight | 184.08 g/mol | [5] |
| CAS Number | 99810-76-1 | [4] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 60-61 °C | [1] |
| Melting Point | 9.5 °C | [5] |
| Density | 0.870 g/cm³ | [5] |
| Refractive Index | 1.4105 | [1] |
| Storage Temperature | Inert atmosphere, Store in freezer, under -20°C | [1] |
Synthesis of tert-Butylboronic Acid Pinacol Ester
The synthesis of tert-butylboronic acid pinacol ester can be achieved through several methods, with the Miyaura borylation being a prominent and efficient route. This reaction involves the palladium-catalyzed cross-coupling of a tert-butyl halide with bis(pinacolato)diboron.
Experimental Protocol: Miyaura Borylation
This protocol outlines a general procedure for the synthesis of tert-butylboronic acid pinacol ester from tert-butyl bromide.
Materials:
-
tert-Butyl bromide
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add bis(pinacolato)diboron (1.2 equivalents) and potassium acetate (1.5 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Addition of Reagents: Under the inert atmosphere, add anhydrous 1,4-dioxane as the solvent, followed by tert-butyl bromide (1.0 equivalent).
-
Catalyst Addition: In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.03 equivalents) and triphenylphosphine (0.06 equivalents) in a small amount of anhydrous 1,4-dioxane. Add this catalyst solution to the main reaction flask.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether and wash with water to remove inorganic salts. Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure tert-butylboronic acid pinacol ester.
Caption: Workflow for the synthesis of tert-butylboronic acid pinacol ester.
Suzuki-Miyaura Cross-Coupling Reactions
A cornerstone of modern organic chemistry, the Suzuki-Miyaura reaction utilizes boronic acids and their esters to form carbon-carbon bonds.[6] Tert-butylboronic acid pinacol ester is an excellent coupling partner in these reactions, enabling the introduction of a tert-butyl group into various organic molecules, a common motif in pharmaceuticals.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a typical Suzuki-Miyaura coupling of an aryl bromide with tert-butylboronic acid pinacol ester.
Materials:
-
Aryl bromide
-
tert-Butylboronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
A suitable phosphine ligand (e.g., SPhos, XPhos) if using Pd(OAc)₂
-
A base (e.g., potassium carbonate, cesium carbonate)
-
A solvent system (e.g., 1,4-dioxane/water, toluene/water)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equivalent), tert-butylboronic acid pinacol ester (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (Nitrogen or Argon) three to five times.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the solvent system. If using a pre-catalyst like Pd(PPh₃)₄, add it directly. If generating the catalyst in situ, add the palladium source and the ligand.
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Reaction Conditions: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography to afford the desired tert-butylated aryl compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application in Fragment-Based Drug Discovery (FBDD)
In the realm of drug development, tert-butylboronic acid pinacol ester and other boronic acid derivatives serve as valuable tools in fragment-based drug discovery (FBDD). The boronic acid moiety can form reversible covalent bonds with nucleophilic residues, such as serine or threonine, within the active site of a target protein.[7] This interaction provides a strong yet reversible anchor for the fragment, facilitating the identification of initial "hits" that can be further elaborated into potent drug candidates.
The workflow begins with screening a library of small molecule fragments, including boronic esters, against a biological target. Fragments that bind, often identified through biophysical techniques like NMR or X-ray crystallography, serve as starting points for medicinal chemistry efforts. The tert-butyl group, being a common pharmacophore, can provide beneficial steric and lipophilic interactions within the binding pocket.
Caption: Role of boronic esters in a fragment-based drug discovery workflow.
Conclusion
Tert-butylboronic acid pinacol ester is a versatile and indispensable reagent for organic chemists, particularly those in the pharmaceutical and materials science sectors. Its stability, coupled with its reactivity in powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling, makes it a valuable building block for the synthesis of complex molecules. Furthermore, its utility in innovative drug discovery strategies such as FBDD underscores its importance in the development of next-generation therapeutics. The detailed protocols and conceptual diagrams provided in this guide are intended to equip researchers with the necessary knowledge to effectively utilize this powerful synthetic tool.
References
- 1. lookchem.com [lookchem.com]
- 2. nbinno.com [nbinno.com]
- 3. TERT-BUTYLBORONIC ACID PINACOL ESTER(99810-76-1)FT-IR [chemicalbook.com]
- 4. Tert-butylboronic acid pinacol ester | C10H21BO2 | CID 3301663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tert-Butylboronic acid pinacol ester | 99810-76-1 | FB153689 [biosynth.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
